3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety, a piperidine ring, and an imidazolidine-2,4-dione core. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
3-[1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)11-3-1-10(2-4-11)14(24)21-7-5-12(6-8-21)22-13(23)9-20-15(22)25/h1-4,12H,5-9H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUVEEBRCYGOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Trifluoromethylbenzoyl Group: This step often involves the acylation of the piperidine ring using 4-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Formation of the Imidazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate with urea or a similar reagent under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine-2,4-dione ring, potentially converting them to hydroxyl groups.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the imidazolidine-2,4-dione ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar compounds include:
4-(Trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethylbenzoyl group but differ in the other parts of their structure.
Piperidine derivatives: Compounds with a piperidine ring but different substituents.
Imidazolidine-2,4-dione derivatives: These compounds share the imidazolidine-2,4-dione core but have different substituents.
Compared to these similar compounds, 3-(1-(4-(Trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of its trifluoromethylbenzoyl group, piperidine ring, and imidazolidine-2,4-dione core, which may confer distinct biological activities and chemical properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazolidine-2,4-dione core via cyclization of glycine derivatives with urea under acidic/basic conditions. Subsequent steps include coupling the piperidin-4-yl group and introducing the 4-(trifluoromethyl)benzoyl moiety. Critical parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve yield compared to traditional reflux methods .
- Catalysts : Palladium-based catalysts may facilitate coupling reactions, while bases like triethylamine aid in deprotonation steps .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer : Key methods include:
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and confirms substituent positions .
- X-ray Crystallography : Provides definitive proof of crystal structure and spatial arrangement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?
- Answer : Contradictions often arise from variations in experimental conditions. Mitigation strategies include:
- Standardized protocols : Use consistent solvents (e.g., DMSO for solubility assays) and temperatures .
- Advanced characterization : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, while Powder X-ray Diffraction (PXRD) detects crystalline impurities .
- Computational modeling : Predicts solubility parameters via COSMO-RS or Hansen solubility models .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in biological systems?
- Answer : Prioritize the following approaches:
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify binding proteins/receptors .
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases, leveraging fluorogenic substrates for high-throughput screening .
- Cellular models : Assess cytotoxicity and pathway modulation in cancer cell lines (e.g., HeLa, MCF-7) using RNA-seq or phosphoproteomics .
Q. What strategies enable the synthesis of novel derivatives without compromising the core structure’s bioactivity?
- Answer : Focus on modular modifications:
- Piperidine substitution : Replace the 4-(trifluoromethyl)benzoyl group with electron-deficient aryl halides to enhance electrophilicity .
- Imidazolidine-dione modifications : Introduce alkyl or aryl groups at the N3 position via reductive amination .
- Bioisosteric replacement : Substitute the trifluoromethyl group with sulfonamides or cyano groups to optimize pharmacokinetics .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s pharmacokinetic properties?
- Answer : Key steps include:
- In vitro ADME : Measure metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers .
- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to quantify unbound fractions .
- In vivo studies : Conduct rodent pharmacokinetic profiling with LC-MS/MS for quantification .
Q. What computational tools are most effective for predicting the compound’s reactivity and interaction with biological targets?
- Answer : Leverage:
- Molecular docking (AutoDock Vina, Glide) : Predict binding modes to receptors like GPCRs or ion channels .
- Density Functional Theory (DFT) : Calculates reaction energetics for synthetic pathway optimization .
- Molecular Dynamics (MD) simulations : Assess conformational stability in aqueous or lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
